Dilutetium tricarbonate

Description

Contextualization within Rare Earth Element Chemistry and Carbonate Compounds

Lutetium (Lu) is the final element in the lanthanide series of rare earth elements. americanelements.com A defining characteristic of the lanthanides is the "lanthanide contraction," the steady decrease in atomic and ionic radii with increasing atomic number. As the last element in this series, lutetium has the smallest ionic radius, which influences its chemical properties and the behavior of its compounds. americanelements.com

Rare earth carbonates, with the general formula RE₂(CO₃)₃, are a class of compounds where rare earth ions are bonded to carbonate ions. alfa-chemistry.com These carbonates are typically insoluble in water but will react with acids to produce the corresponding rare earth salt and carbon dioxide. samaterials.comalfa-chemistry.com Their thermal instability is a key property, as they decompose upon heating to form rare earth oxides, making them essential precursors in materials synthesis. americanelements.comalfa-chemistry.com The specific structure and properties of these carbonates, including those of lutetium, are influenced by the coordination chemistry of the rare earth ion. jst.go.jp

Overview of Lutetium(III) Chemistry and its Role in Modern Materials Research

Lutetium predominantly exists in the +3 oxidation state (Lu³⁺) in its compounds. samaterials.comiaea.org The Lu³⁺ ion has a completely filled 4f electron shell, which results in it being colorless and lacking a magnetic moment, a unique feature among the rare earths. americanelements.com This electronic configuration contributes to the stability of lutetium compounds.

The unique properties of lutetium(III) compounds make them indispensable in modern materials research. They are crucial components in the manufacturing of specialized materials such as:

Scintillators: Lutetium-based crystals are used in radiation detectors, particularly for medical imaging technologies like Positron Emission Tomography (PET) scanners. editverse.comwikipedia.org

Ceramics and Glass: Lutetium oxide is used to create high-performance ceramics and specialty glasses, enhancing their optical and mechanical properties. chemimpex.comstanfordmaterials.commsesupplies.com

Catalysts: Lutetium compounds act as catalysts in various industrial processes, including petroleum cracking. samaterials.comeditverse.comstanfordmaterials.com

Lasers: Lutetium is used as a host material or dopant in laser crystals. samaterials.comstanfordmaterials.com

The demand for high-purity lutetium materials drives the research into their synthesis, often beginning with precursors like dilutetium tricarbonate.

Significance of this compound (Lu₂(CO₃)₃•xH₂O) as a Precursor and Functional Material

The primary significance of this compound lies in its role as a high-purity precursor for lutetium(III) oxide (Lu₂O₃). americanelements.com Lutetium oxide is a highly sought-after material for advanced applications due to its high density, thermal stability, and desirable optical properties. stanfordmaterials.commsesupplies.com

The conversion of lutetium carbonate to lutetium oxide is achieved through a process called calcination, which involves heating the carbonate to high temperatures. americanelements.com The thermal decomposition process can be summarized by the following reaction:

Lu₂(CO₃)₃(s) → Lu₂O₃(s) + 3CO₂(g)

This decomposition typically occurs at temperatures ranging from 800–1,200°C. The properties of the resulting lutetium oxide, such as particle size and purity, are highly dependent on the synthesis and calcination conditions of the carbonate precursor. Wet chemical precipitation methods are often used to create lutetium carbonate precursors with controlled particle size and morphology. While some studies on other rare earth carbonates have identified stable intermediate oxycarbonates like RE₂O₂CO₃ during decomposition, reports on lutetium carbonate suggest a more direct decomposition to the oxide without stable intermediates. cdut.edu.cnresearchgate.net

| Property | Value | Compound |

|---|---|---|

| Atomic Number | 71 | Lutetium (Lu) |

| Atomic Weight | 174.9668 g/mol | Lutetium (Lu) |

| Melting Point | 1663 °C | Lutetium (Lu) |

| Density | 9.841 g/cm³ | Lutetium (Lu) |

| Molecular Formula | Lu₂(CO₃)₃ | This compound (Anhydrous) |

| Molecular Weight | 529.97 g/mol | This compound (Anhydrous) |

| Appearance | White solid | Lutetium(III) Carbonate Hydrate (B1144303) |

| Solubility in water | Insoluble | Lutetium(III) Carbonate Hydrate |

| Molecular Formula | Lu₂O₃ | Lutetium(III) Oxide |

| Melting Point | ~2490 °C | Lutetium(III) Oxide |

| Density | ~9.42 g/cm³ | Lutetium(III) Oxide |

Research Objectives and Interdisciplinary Scope Pertaining to this compound

Current and future research involving this compound is multifaceted and spans several scientific disciplines. The primary objectives are centered on optimizing its use as a precursor and exploring novel applications for the resulting lutetium-based materials.

Key research objectives include:

Controlled Synthesis: Developing advanced synthesis methods, such as wet chemical precipitation, to produce lutetium carbonate nanoparticles with uniform size and morphology. This control is crucial for fabricating high-quality lutetium oxide ceramics and crystals.

Materials Development: Utilizing lutetium carbonate as a starting material for creating novel lutetium compounds and composites for applications in electronics, optics, and catalysis. ontosight.aistanfordmaterials.comstanfordmaterials.com

Radiopharmaceuticals: Investigating the use of high-purity lutetium compounds, derived from the carbonate, in nuclear medicine. iaea.org Specifically, the radioisotope lutetium-177 (B1209992) is a focus for targeted cancer therapies, and research aims to develop stable chelating agents and delivery systems for this isotope. wikipedia.orgresearchgate.netresearchgate.net

Quantum Computing: Exploring the potential of lutetium-based materials in the development of next-generation technologies like quantum computing. editverse.comstanfordmaterials.com

The interdisciplinary nature of this research connects inorganic materials science with chemistry, physics, and medicine, highlighting the foundational importance of precursor compounds like this compound in driving technological and scientific innovation. stanfordmaterials.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

lutetium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Lu/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTLFFUVLKOSNA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

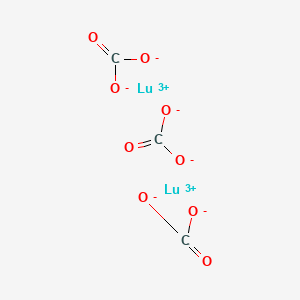

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Lu+3].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Lu2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890608 | |

| Record name | Dilutetium tricarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5895-53-4 | |

| Record name | Carbonic acid, lutetium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lutetium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilutetium tricarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilutetium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Dilutetium Tricarbonate

Development and Optimization of Dilutetium Tricarbonate Synthesis Routes

The synthesis of this compound can be achieved through several chemical pathways, each offering distinct advantages in controlling particle size, morphology, and purity. Research has focused on optimizing these routes to produce materials with specific characteristics for various applications.

Aqueous precipitation is the most common and cost-effective method for the mass production of rare earth carbonates. mdpi.com This process typically involves the reaction of a soluble lutetium salt, such as lutetium(III) nitrate (B79036) or lutetium(III) chloride, with a carbonate source in an aqueous solution. mdpi.comresearchgate.net

One of the primary precipitation agents is ammonium (B1175870) bicarbonate. researchgate.netresearchgate.net The reaction can be generalized as: 2 Lu³⁺(aq) + 3 (NH₄)HCO₃(aq) → Lu₂(CO₃)₃(s) + 3 NH₄⁺(aq) + 3 H⁺(aq)

The properties of the resulting this compound powder are highly dependent on the reaction parameters. Studies have been conducted to optimize these conditions to achieve desired particle characteristics, such as nano-sized particles with a narrow size distribution. For instance, the Taguchi robust design methodology has been employed to evaluate the influence of several key variables in the chemical precipitation stage. researchgate.net This statistical approach allows for the systematic optimization of the synthesis process. researchgate.net The optimal conditions found in one such study led to the formation of lutetium carbonate nanoparticles with an average diameter of 35 nm. researchgate.net

Table 1: Optimized Parameters for Aqueous Precipitation of Lutetium Carbonate Nanoparticles researchgate.net

| Parameter | Description | Optimized Value/Range | Impact on Product |

| Lutetium Ion Conc. | Concentration of the lutetium salt solution. | Evaluated via statistical design | Affects particle size and nucleation rate. |

| Carbonate Ion Conc. | Concentration of the precipitating agent solution. | Evaluated via statistical design | Influences supersaturation and particle growth. |

| Flow Rate (Fy) | Rate of addition of one reactant to the other. | Evaluated via statistical design | Controls mixing efficiency and local supersaturation. |

| Reactor Temperature | Temperature of the reaction vessel. | Evaluated via statistical design | Affects solubility, reaction kinetics, and crystallinity. |

Homogeneous precipitation, also known as decomposition synthesis, is another aqueous technique where the precipitating agent is generated in situ through the decomposition of a soluble organic compound like urea (B33335) at elevated temperatures. mdpi.com This method promotes slower, more controlled particle growth, often leading to products with improved crystallinity and uniform morphology compared to direct precipitation. mdpi.com

Hydrothermal and solvothermal synthesis methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. nrct.go.thnih.gov These techniques are highly effective for producing well-defined crystalline materials.

Hydrothermal synthesis has been extensively used for various rare-earth carbonates. nih.gov By treating an amorphous precursor, formed by mixing a rare-earth nitrate with ammonium carbonate, under hydrothermal conditions (e.g., 120 °C), crystalline phases can be obtained. nih.gov The resulting product's structure and morphology are highly dependent on the specific rare-earth element, the molar ratio of reactants, and the duration of the treatment. nih.gov For many rare earths from neodymium to erbium, this method yields hydrated carbonates with a tengerite-type structure. nih.gov

Solvothermal synthesis offers an alternative route, often employing non-aqueous solvents. While direct solvothermal synthesis of this compound is less commonly detailed, the technique is used to create related precursors. For example, lutetium dihydroxychloride (Lu(OH)₂Cl) microparticles have been synthesized via a microwave-assisted non-aqueous solvothermal reaction using lutetium chloride in benzyl (B1604629) alcohol. ethz.ch Such precursors can then be converted to other materials. Similarly, nanosized Ce-doped lutetium aluminium garnet (LuAG:Ce) has been synthesized using a solvothermal method with ethylenediamine (B42938) as the solvent. theiet.org These examples highlight the versatility of solvothermal routes in generating complex lutetium-based crystalline structures. ethz.chtheiet.org

Beyond aqueous methods, non-aqueous routes provide an environment free of water, which can be advantageous in preventing the formation of undesired hydrated or hydroxide (B78521) species. As mentioned, the solvothermal synthesis of Lu(OH)₂Cl in benzyl alcohol is a prime example of a non-aqueous pathway to a lutetium precursor. ethz.ch

High-temperature synthesis for carbonates often refers to decomposition synthesis from organic salts. The thermal decomposition of rare-earth trichloroacetates in a homogeneous solution has been used to prepare hydrated carbonates. osti.gov This method allows for controlled precipitation from a solution at elevated temperatures, yielding crystalline products. osti.gov

Investigation of this compound as a Precursor for Lutetium-Based Materials

This compound's primary role in materials science is as a precursor for other high-purity lutetium compounds. americanelements.comheegermaterials.com Its insolubility in water makes it easy to handle and purify, and it can be readily converted into more technologically significant materials like oxides. funcmater.comheegermaterials.com

The most significant application of this compound is its use as a precursor for lutetium(III) oxide (Lu₂O₃) via thermal decomposition, a process known as calcination. americanelements.comheegermaterials.combusinessanalytiq.com Lutetium(III) oxide is a highly valuable material used in laser crystals, phosphors, and scintillators. heegermaterials.com

The thermal decomposition of hydrated this compound (Lu₂(CO₃)₃·xH₂O) occurs in distinct stages. Thermogravimetric analysis (TGA) reveals that the process begins with the loss of water molecules (dehydration) at relatively low temperatures. This is followed by the decomposition of the anhydrous carbonate into an intermediate oxycarbonate phase before the final conversion to the stable oxide at higher temperatures. researchgate.net The full conversion to lutetium(III) oxide is typically achieved at temperatures ranging from 750 °C to 1200 °C, depending on the atmosphere and the precursor's characteristics. researchgate.net Research indicates that there is no stable intermediate carbonate during the decomposition process. researchgate.net

Table 2: Representative Thermal Decomposition Stages of Lutetium Carbonate Precursors researchgate.net

| Temperature Range | Process | Solid Product | Gaseous Products |

| ~90 °C | Dehydration | Anhydrous this compound (Lu₂(CO₃)₃) | H₂O |

| 300 - 400 °C | Initial Decomposition | Lutetium Oxycarbonate (e.g., Lu₂O₂CO₃) | CO, CO₂ |

| > 750 °C | Final Decomposition | Lutetium(III) Oxide (Lu₂O₃) | CO₂ |

The calcination temperature and atmosphere are critical parameters that influence the crystallinity, particle size, and morphology of the final lutetium(III) oxide product. researchgate.net

Besides its conversion to lutetium(III) oxide, this compound can be easily converted to other lutetium compounds. americanelements.com As a typical carbonate, it reacts with dilute acids to release carbon dioxide gas and form the corresponding lutetium salt. americanelements.comfuncmater.com

For example, reaction with hydrochloric acid (HCl) yields soluble lutetium(III) chloride: Lu₂(CO₃)₃(s) + 6 HCl(aq) → 2 LuCl₃(aq) + 3 H₂O(l) + 3 CO₂(g)

This reactivity allows for the synthesis of a wide range of soluble lutetium salts, such as lutetium nitrate and lutetium acetate, which can then be used in other chemical syntheses. chemicalbook.com Furthermore, this compound can be used as a starting material to produce other insoluble lutetium compounds, like lutetium oxalate (B1200264) (Lu₂(C₂O₄)₃), through a two-step process involving dissolution in acid followed by precipitation with oxalic acid or an oxalate salt. tennessee.eduamericanelements.com This positions this compound as a versatile and fundamental building block in lutetium chemistry.

Impact of Precursor Properties on Derived Material Characteristics

The physical and chemical properties of this compound, also known as lutetium(III) carbonate (Lu₂(CO₃)₃), are significantly influenced by the selection of precursors and the specific conditions employed during its synthesis. ontosight.ainih.govchemicalbook.com Research into the preparation of lutetium carbonate and its subsequent conversion to lutetium oxide has demonstrated that careful control over precursor chemistry is crucial for tailoring the characteristics of the final material, such as particle size, morphology, and purity. researchgate.netgoogle.com

The most common synthesis route for this compound is precipitation from an aqueous solution, which involves reacting a soluble lutetium salt with a carbonate source. researchgate.net The choice of these initial reactants directly dictates the properties of the resulting carbonate precipitate.

Influence of Lutetium Precursor and Precipitating Agent:

The synthesis of crystalline lutetium carbonate has been successfully achieved using lutetium(III) chloride (LuCl₃) as the lutetium source and ammonium bicarbonate (NH₄HCO₃) as the precipitating agent. researchgate.netresearchgate.net This combination yields a hydrated basic carbonate or oxycarbonate. The morphology of the resulting crystalline precursor has been described as plate-like. researchgate.net The use of different precipitating agents or lutetium salts, such as lutetium nitrate (Lu(NO₃)₃), can alter the outcome. For instance, homogeneous precipitation using urea (CO(NH₂)₂) as the precipitant, which slowly decomposes to provide carbonate ions, is another method employed to control particle formation. jcpr.or.kr

A study utilizing a Taguchi robust design for process optimization highlighted the significance of precursor concentrations. researchgate.netresearchgate.net The research evaluated the impact of varying the concentrations of the lutetium and carbonate ion solutions on the resulting particle size of the lutetium carbonate product. This systematic approach allows for the fine-tuning of reaction parameters to achieve nanoparticles of a desired dimension. researchgate.net The study found that optimal conditions led to the formation of carbonate nanoparticles with an average diameter of 35 nm. researchgate.net

The table below summarizes the impact of different precursor systems on the characteristics of the synthesized lutetium carbonate.

| Lutetium Precursor | Precipitating Agent | Resulting Material Characteristics | Reference(s) |

| Lutetium(III) Chloride (LuCl₃) | Ammonium Bicarbonate (NH₄HCO₃) | Crystalline, hydrated basic carbonate or oxycarbonate; plate-like morphology. | researchgate.netresearchgate.net |

| Lutetium Nitrate (Lu(NO₃)₃) | Sodium Carbonate (Na₂CO₃) | Precursor for ytterbium oxide nanoparticles with average diameters around 40 nm. | researchgate.net |

| Lutetium Oxide (Lu₂O₃) dissolved in Sulfuric Acid (H₂SO₄) | Urea (CO(NH₂)₂) | Forms a general precursor for lutetium-based phosphors; allows control of particle morphology. | jcpr.or.kr |

| Lutetium Nitrate Hydrate (B1144303) | Ammonium Bicarbonate & Ammonia (B1221849) Water | Forms lutetium carbonate hydrate precipitate, a precursor for large-particle lutetium oxide. | google.com |

Impact of Synthesis and Aging Conditions:

Beyond the choice of precursors, process parameters play a critical role. In a method designed to produce large-particle lutetium oxide, the lutetium carbonate precursor was first precipitated from a lutetium nitrate solution. google.com A key step in this process was the aging of the carbonate precipitate. The duration of this aging period was found to directly influence the particle size of the final lutetium oxide product, demonstrating a clear link between the processing of the carbonate precursor and the characteristics of the derived material. google.com

The following table illustrates the effect of aging time on the particle size of lutetium oxide derived from the carbonate precursor.

| Aging Time of Carbonate Precipitate (hours) | Resulting Central Grain Size (D50) of Lutetium Oxide (µm) | Reference(s) |

| 32 | 51.01 | google.com |

| 40 | 129.1 | google.com |

| 48 | 165.8 | google.com |

Furthermore, the chemical environment, such as the pH of the precursor solutions, is a vital parameter. In the synthesis of lutetium-based phosphor precursors, the pH of the lutetium sulfate (B86663) and europium nitrate solutions was adjusted using ammonia water before the addition of urea. jcpr.or.kr This control over pH is essential for managing the precipitation process and ensuring the desired composition and properties of the precursor. The thermal treatment (calcination) of the carbonate precursor is the final step that converts it to lutetium oxide, and this process can preserve or alter the morphology inherited from the carbonate. researchgate.netexamples.com For example, calcination of a plate-like carbonate precursor was shown to result in lutetium oxide nanopowders that inherit the precursor's morphology. researchgate.net

Structural Elucidation and Advanced Characterization of Dilutetium Tricarbonate

Crystallographic Investigations of Dilutetium Tricarbonate Phase Behavior

Crystallography serves as the cornerstone for revealing the three-dimensional arrangement of atoms within a crystalline solid. ntu.edu.tw For this compound, crystallographic studies are pivotal in identifying its crystalline phases and understanding their behavior.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline phases of a bulk material. researchgate.net The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline material's structure.

In the case of this compound, studies have shown that it can be synthesized in a crystalline hydrated form. Liu and Ma (1997) successfully synthesized crystalline lutetium carbonate via a precipitation method using lutetium chloride and ammonium (B1175870) bicarbonate. eag.com The X-ray powder diffraction data for the resulting hydrated lutetium carbonate are presented in Table 1. The presence of sharp peaks in the diffraction pattern confirms the crystalline nature of the synthesized compound, as opposed to an amorphous solid which would produce a broad, featureless pattern. eag.com The analysis of these diffraction patterns is crucial for phase identification and can be used to monitor phase transitions under different conditions. researchgate.net

Table 1: Powder X-ray Diffraction Data for Hydrated Lutetium Carbonate

| d-spacing (Å) | Relative Intensity (I/I₀) |

|---|---|

| 10.5716 | 93.7 |

| 8.4064 | 100 |

| 8.1697 | 37.9 |

| 4.3899 | 59.7 |

| 4.1725 | 23.8 |

| 3.5037 | 31.1 |

| 2.7334 | 38.3 |

Data sourced from Liu and Ma (1997). eag.com

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous information about the atomic arrangement within a crystal, including precise bond lengths and angles. researchgate.netbyopera.com This technique requires a single, well-ordered crystal of sufficient size. researchgate.net

As of the current body of scientific literature, a complete single-crystal structure determination for this compound has not been reported. The synthesis of single crystals of hydrated rare earth carbonates can be challenging due to their low solubility and tendency to form polycrystalline precipitates. Consequently, a Crystallographic Information File (CIF), which is the standard format for storing crystal structure data, is not available for Lu₂(CO₃)₃. thermofisher.comwikipedia.org The acquisition of such data would be a significant step forward in understanding the precise coordination environment of the lutetium ions and the geometry of the carbonate groups in the solid state.

Electron Diffraction for Nanocrystalline Domains

For materials that are difficult to obtain as large single crystals, electron diffraction offers a powerful alternative for structural analysis, particularly for nanocrystalline domains. wikipedia.orgthermofisher.com Due to the much shorter wavelength of electrons compared to X-rays, this technique can be applied to crystals that are orders of magnitude smaller.

Research into the synthesis of lutetium oxide nanoparticles often involves a lutetium carbonate precursor. researchgate.net Studies on these lutetium carbonate nanoparticles have utilized selected area electron diffraction (SAED) to confirm their crystalline nature. The SAED pattern provides information about the crystal lattice and can be used to identify the crystalline phase of individual nanoparticles. While these studies confirm the crystallinity of the carbonate nanoparticles, a detailed structural solution from electron diffraction data for this compound has not been fully elucidated in published research.

Spectroscopic Analysis of Lutetium-Carbonate Bonding and Coordination Environment

Spectroscopic techniques provide valuable insights into the chemical bonding, functional groups, and electronic properties of materials. For this compound, vibrational and photoelectron spectroscopies are key to understanding the interaction between the lutetium cations and the carbonate anions.

Vibrational Spectroscopy (FT-IR, Raman) for Carbonate Ligand Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the local chemical environment and the symmetry of the carbonate ligands in this compound. The carbonate ion (CO₃²⁻) has four fundamental vibrational modes, and the positions and splitting of the corresponding absorption or scattering bands can indicate its coordination mode (e.g., monodentate, bidentate, bridging) and the presence of non-equivalent carbonate groups in the crystal lattice.

The FT-IR spectrum of hydrated lutetium carbonate, as reported by Liu and Ma (1997), displays several absorption bands characteristic of the carbonate anion. eag.com The presence of more than the expected number of bands for a free carbonate ion, and the splitting of certain bands, suggests that there are at least two non-equivalent carbonate groups within the crystal structure. eag.com This indicates a complex coordination environment where the carbonate ions may be bonded to the lutetium ions in different ways. The FT-IR spectrum also shows bands corresponding to the water of hydration. eag.com

Table 2: FT-IR Absorption Bands for Hydrated Lutetium Carbonate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3507 | ν(H₂O) |

| 1622 | δ(HOH) |

| 1544 | ν₃ (asymmetric C-O stretch) |

| 1394 | ν₃ (asymmetric C-O stretch) |

| 1084 | ν₁ (symmetric C-O stretch) |

| 1045 | ν₁ (symmetric C-O stretch) |

| 840 | ν₂ (out-of-plane bend) |

| 756 | ν₄ (in-plane bend) |

| 693 | ν₄ (in-plane bend) |

Data sourced from Liu and Ma (1997). eag.com

While FT-IR data is available, detailed Raman spectroscopic studies specifically on this compound are less common in the literature. Raman spectroscopy can provide complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements on the surface of a material. thermofisher.com By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. byopera.com

Nuclear Magnetic Resonance (NMR) Studies of Ligand Dynamics

Theoretically, solid-state ¹³C NMR could provide valuable structural information. Since lutetium itself is diamagnetic, it does not interfere with the NMR signal through paramagnetic effects, making high-resolution solid-state NMR feasible. A solid-state ¹³C NMR spectrum could distinguish between different crystallographically inequivalent carbonate sites within the crystal lattice. This is supported by infrared (IR) spectroscopy data, which suggest the presence of at least two different types of carbonate groups in hydrated lutetium carbonate. researchgate.netresearchgate.net

Variable-temperature ¹³C NMR experiments could potentially probe the dynamics of the carbonate ions, such as rotational motion or exchange between different sites. Any dynamic process occurring on the NMR timescale would lead to changes in the spectral lineshape, which can be analyzed to determine the energetic barriers and rates of these processes. While detailed studies on lutetium complexes with large organic chelators like DOTA have used variable-temperature NMR to quantify dynamic processes, uniupo.itcapes.gov.br similar investigations have not been reported for the simpler Lutetium(III) carbonate system.

Thermal Analysis of Lutetium(III) Carbonate Decomposition Kinetics

Thermal analysis techniques are crucial for understanding the stability and decomposition pathway of materials like Lutetium(III) carbonate. When heated, the compound undergoes a series of transformations, ultimately yielding lutetium oxide (Lu₂O₃). researchgate.netamericanelements.com The process typically involves the loss of water of hydration followed by the release of carbon dioxide. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated Lutetium(III) carbonate, the TGA curve reveals a multi-step decomposition process. The Derivative Thermogravimetry (DTG) curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition for each step.

The thermal decomposition of hydrated Lutetium(III) carbonate generally proceeds via two main stages:

Dehydration: The initial mass loss corresponds to the removal of water molecules (H₂O) at lower temperatures.

Decarbonation: At higher temperatures, the anhydrous carbonate decomposes, releasing carbon dioxide (CO₂) to form the final product, Lutetium(III) oxide (Lu₂O₃). researchgate.net

Some studies indicate that the decomposition proceeds directly from the hydrated carbonate to the oxide without the formation of a stable intermediate carbonate phase. researchgate.netresearchgate.net However, in other rare-earth carbonates, the formation of a stable oxycarbonate intermediate (Ln₂O₂CO₃) is a known step. scielo.br The final conversion to Lu₂O₃ is generally complete at temperatures around 800-1000°C. researchgate.netmdpi.com

The following interactive table summarizes the typical decomposition stages observed in the TGA/DTG analysis of hydrated Lutetium(III) carbonate, based on published findings. researchgate.netresearchgate.netscielo.br

Table 1: TGA/DTG Decomposition Stages of Hydrated Lutetium(III) Carbonate

| Decomposition Stage | Temperature Range (°C) | Mass Loss Event | Product |

|---|---|---|---|

| 1. Dehydration | 30 - 200 | Loss of H₂O | Anhydrous/Basic Carbonate |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides information on the thermodynamics of the decomposition process, identifying whether a transition is endothermic (absorbs heat) or exothermic (releases heat). nih.gov

The DSC curve for hydrated Lutetium(III) carbonate complements the TGA data.

A broad endothermic peak is typically observed in the low-temperature region (30-200°C), corresponding to the energy absorbed to drive off the water of hydration. researchgate.net

The subsequent decomposition of the carbonate structure at higher temperatures is also associated with distinct thermal events. The breaking of chemical bonds during decarbonation requires an energy input, resulting in endothermic peaks. researchgate.net In cases where organic precursors are used in synthesis, their decomposition can lead to exothermic events. researchgate.net

The following interactive table outlines the thermal events in the DSC analysis of hydrated Lutetium(III) carbonate.

Table 2: DSC Thermal Events for Hydrated Lutetium(III) Carbonate Decomposition

| Temperature Range (°C) | Thermal Event | Process |

|---|---|---|

| 30 - 200 | Endothermic | Dehydration (loss of water) |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Lutetium(III) carbonate | Lu₂(CO₃)₃ |

| Lutetium(III) oxide | Lu₂O₃ |

| Lutetium chloride | LuCl₃ |

| Ammonium bicarbonate | NH₄HCO₃ |

| Carbon dioxide | CO₂ |

| Water | H₂O |

| Lutetium oxycarbonate | Lu₂O₂CO₃ |

Functional Applications of Dilutetium Tricarbonate and Derived Materials

Research into Phosphor and Luminescent Material Applications

The primary application of lutetium compounds derived from dilutetium tricarbonate in the field of optics is as host materials for phosphors and scintillators. wikipedia.orgjcpr.or.kr Lutetium's high density and atomic number contribute to a high stopping power for high-energy radiation, making it ideal for medical imaging and detector technology. jcpr.or.kroptica.org

This compound as a Host Matrix for Lanthanide Ion Doping

This compound is a valuable precursor for creating lutetium-based host matrices that can be doped with other lanthanide ions to produce luminescent materials. researchgate.net The carbonate is readily converted to lutetium oxide (Lu₂O₃) or other compounds like lutetium oxysulfide (Lu₂O₂S) and lutetium silicates through calcination. researchgate.net These lutetium compounds possess stable crystal lattices where lutetium ions can be substituted by activator ions, such as Europium (Eu³⁺) or Cerium (Ce³⁺), without significant structural distortion. optica.orgresearchgate.net

The choice of a lutetium-based host is advantageous due to the Lu³⁺ ion's characteristics. As the last element in the lanthanide series, the Lu³⁺ ion has the smallest ionic radius, which can influence the crystal field environment of the dopant ion. wikipedia.orgresearchgate.net Furthermore, its filled 4f shell prevents it from interfering with the luminescence of the dopant ions. hbni.ac.in Lutetium compounds like lutetium aluminium garnet (LuAG), lutetium oxyorthosilicate (LSO), and lutetium-yttrium oxyorthosilicate (LYSO) are prominent examples of host materials derived from lutetium precursors. wikipedia.orgsfa-oxford.com

For instance, Eu³⁺-doped lutetium oxide (Lu₂O₃:Eu) is a promising dense X-ray phosphor. arxiv.org Similarly, NaLu(WO₄)₂ has been identified as an efficient host for creating red-emitting phosphors for X-ray detection when doped with Eu³⁺, owing to the high effective atomic number of both lutetium and tungsten. optica.org The synthesis process often involves the co-precipitation of the lanthanide ions, for which lutetium carbonate can be a starting material. researchgate.net

Photoluminescence and Scintillation Properties of this compound-Derived Phosphors

Phosphors derived from lutetium carbonate exhibit notable photoluminescence and scintillation properties, which are highly dependent on the host matrix and the dopant ion.

Photoluminescence: When doped with trivalent lanthanide ions, lutetium-based hosts can emit light across the visible spectrum. A key example is the Eu³⁺ ion, which produces a characteristic red emission. In Eu³⁺-doped lutetium oxysulfate (Lu₂O₂SO₄) and lutetium oxysulfide (Lu₂O₂S), the dominant red emission peaks are observed at approximately 618 nm and 628 nm, corresponding to the ⁵D₀→⁷F₂ transition of the Eu³⁺ ion. jcpr.or.kr The specific color coordinates for these phosphors highlight their potential for red-orange light applications. jcpr.or.kr

Scintillation Properties: Lutetium-based materials are particularly valued for their scintillation capabilities, where they absorb high-energy radiation (like X-rays or gamma rays) and re-emit it as visible light. Cerium-doped lutetium oxyorthosilicate (LSO) is a benchmark scintillator in medical imaging, especially for Positron Emission Tomography (PET) detectors. wikipedia.org Lutetium tantalate (LuTaO₄) is noted as the densest known stable white material, making it an ideal host for X-ray phosphors. wikipedia.org Europium-doped lutetium oxide (Lu₂O₃:Eu) also shows significant promise as a scintillator material with high light output. researchgate.net

The table below summarizes the luminescent properties of some representative lutetium-based phosphors.

| Phosphor Material | Dopant | Emission Color | Key Properties & Applications |

| Lu₂O₂SO₄:Eu³⁺ | Eu³⁺ | Red-Orange | Exhibits typical red emission from Eu³⁺; potential for lighting and displays. jcpr.or.kr |

| Lu₂O₂S:Eu³⁺ | Eu³⁺ | Orange | Strong radiation absorption capacity; suitable for high-energy radiation detection. jcpr.or.kr |

| NaLu(WO₄)₂:Eu³⁺ | Eu³⁺ | Intense Red | High stopping power for X-rays; promising for X-ray detection. optica.org |

| Lu₂O₃:Eu³⁺ | Eu³⁺ | Red | High density and light output; promising scintillator for X-ray imaging. researchgate.netarxiv.org |

| Lu₂SiO₅:Ce³⁺ (LSO) | Ce³⁺ | Blue | Good light-yield and decay properties; widely used in PET detectors. rsc.org |

Methodologies for Enhancing Luminescent Efficiency and Spectral Characteristics

Several strategies are employed to improve the performance of lutetium-based phosphors. These methods aim to increase the brightness (quantum yield) and tune the emission spectrum.

Co-doping: Introducing a second lanthanide ion can significantly enhance luminescence. For example, co-doping with Gd³⁺ in Y₂WO₆ phosphors doped with Sm³⁺ or Eu³⁺ has been shown to increase the quantum yield substantially through energy transfer mechanisms. acs.org In other systems, co-doping with Lu³⁺ ions into Ba₂SiO₄:Eu²⁺ phosphors enhances the green luminescence by promoting the conversion of Eu³⁺ to the desired Eu²⁺ state and increasing the structural rigidity of the host. iaea.org

Flux-Assisted Synthesis: The addition of a flux, such as K₂CO₃, during the high-temperature synthesis of phosphors can improve the crystallinity of the material. rsc.org A more ordered crystal structure reduces the number of quenching sites, thereby enhancing the photoluminescence intensity and thermal stability. rsc.org

Concentration Optimization: The luminescence intensity is highly dependent on the concentration of the dopant ion. As the concentration increases, the number of luminescent centers increases, leading to stronger emission. mdpi.com However, beyond an optimal concentration, a phenomenon known as concentration quenching occurs, where the ions are too close to each other, leading to non-radiative energy loss and decreased emission. mdpi.com Determining this optimal concentration is crucial for maximizing efficiency. jcpr.or.kr

Host Matrix Modification: Altering the host matrix itself can tune the luminescent properties. For instance, creating solid solutions, like in lutetium aluminium garnet (LuAG) where LuO₈/AlO₄ units are substituted with SrO₈/SiO₄, can shift the emission wavelength. rsc.org

Exploration of Catalytic Properties and Mechanisms

Lutetium compounds, often prepared from precursors like this compound, are investigated for their catalytic activity in various organic reactions. sfa-oxford.comalfachemic.com The catalytic prowess of lutetium stems from the Lewis acidic nature of the Lu³⁺ ion, which has a high charge density due to its small ionic radius. Lutetium(III) oxide (Lu₂O₃), formed by the thermal decomposition of the carbonate, is a stable and key material in this domain. thermofisher.com

Investigation of this compound in Heterogeneous Catalysis

This compound itself is not typically the active catalyst but serves as a precursor to the catalytically active species, primarily lutetium oxide. In heterogeneous catalysis, the solid catalyst (e.g., Lu₂O₃) is in a different phase from the reactants (usually liquid or gas). mdpi.com This setup offers significant advantages, including easy separation of the catalyst from the reaction mixture, which allows for catalyst recovery and reuse, reducing operational costs and environmental impact. alfachemic.com

Lutetium-based catalysts are employed in several key industrial processes:

Petroleum Refining: Stable lutetium compounds are used as catalysts in the cracking of petroleum in refineries. wikipedia.orgsfa-oxford.com They help break down large hydrocarbon molecules into smaller, more valuable ones like gasoline.

Environmental Catalysis: There is exploration into using Lu₂O₃ in environmental applications, such as in catalytic converters to mitigate pollutants.

Chemical Synthesis: Lutetium catalysts are utilized in alkylation, hydrogenation, and polymerization reactions. alfachemic.com For example, a lutetium-organic framework has demonstrated high catalytic performance in the chemical fixation of CO₂ with epoxides to form cyclic carbonates, highlighting its potential in green chemistry. researchgate.net

The table below provides examples of reactions catalyzed by lutetium-based materials.

| Catalytic Reaction | Lutetium Compound Used | Reactants | Product |

| Alkylation | Activated Lu₂O₃ | Phthalic anhydride (B1165640) and 2-ethylhexanol | Di(2-ethylhexyl)phthalate (DOP) alfachemic.com |

| Polymerization | Lutetium porphyrin complex | Carbon dioxide and propylene (B89431) oxide | Propylene carbonate alfachemic.com |

| Hydrogenation | [Lu(CH₂SiMe₃)₃(THF)₂] | Benzyloxy complex and phenylsilicohydrogen | Heteroquinone mononuclear hydride alfachemic.com |

| Hydrocarbon Cracking | Lutetium(III) nitrate (B79036) (precursor) | Petroleum fractions | Smaller hydrocarbons (e.g., gasoline) |

Mechanistic Studies in Hydrocarbon Cracking, Alkylation, and Polymerization

The catalytic mechanism of lutetium compounds in these reactions generally involves the Lewis acid sites on the catalyst surface.

Hydrocarbon Cracking: In petroleum cracking, the Lewis acidic sites on the lutetium oxide surface can interact with hydrocarbon molecules, facilitating the cleavage of carbon-carbon bonds. Lutetium(III) nitrate has shown superior catalytic activity compared to lighter lanthanides in this process, attributed to the high charge density and small ionic radius of Lu³⁺, which enhances its Lewis acidity. This leads to higher yields of desired products and minimizes unwanted by-products.

Alkylation: During alkylation, the catalyst activates the reactants. For example, in the synthesis of di(2-ethylhexyl)phthalate (DOP), the activated Lu₂O₃ catalyst likely facilitates the electrophilic attack of the alcohol on the phthalic anhydride. The solid-liquid phase nature of this catalysis simplifies the recovery and regeneration of the catalyst. alfachemic.com Reaction conditions for alkylation using solid acid catalysts are typically selected to maintain a partial liquid phase to prevent catalyst fouling, with temperatures ranging from 40°C to 320°C. google.com

Polymerization: In polymerization reactions, such as the copolymerization of CO₂ and propylene oxide using a lutetium porphyrin complex, the lutetium center acts as the active site. alfachemic.com It coordinates with the epoxide, activating it for nucleophilic attack by the co-catalyst or another monomer unit, thus initiating and propagating the polymer chain. Similarly, rare-earth dialkyl complexes, after activation with a borate (B1201080) compound, form cationic monoalkyl species that are excellent catalysts for olefin polymerization. researchgate.net

Catalyst Stability, Regeneration, and Selectivity Optimization

Catalysts derived from lutetium compounds, often in the form of oxides obtained through the calcination of precursors like lutetium carbonate, are noted for their potential in various chemical transformations. sci-hub.se The stability, ease of regeneration, and the ability to fine-tune selectivity are critical for their industrial viability.

Regeneration: Deactivated lutetium-based catalysts can often be regenerated through controlled processes. A common method involves the removal of coke deposits—carbonaceous materials that block active sites—through calcination in an oxygen-containing atmosphere. The temperature and oxygen concentration must be carefully controlled to burn off the coke without causing thermal damage to the catalyst structure.

Selectivity Optimization: The selectivity of a catalyst—its ability to direct a reaction to form a desired product while minimizing unwanted byproducts—is a key performance indicator. In the context of lutetium-based catalysts, selectivity can be optimized through several strategies:

Doping: Introducing other metal or metal oxide promoters can modify the electronic properties and surface acidity of the lutetium catalyst, thereby influencing the reaction pathway.

Support Interaction: The choice of support material (e.g., alumina (B75360), silica, zirconia) can significantly impact the dispersion and electronic state of the active lutetium species, which in turn affects selectivity.

Control of Nanoparticle Size and Morphology: The catalytic properties of nanomaterials are highly dependent on their size and shape. researchgate.net By carefully controlling the synthesis conditions of the lutetium carbonate precursor, it is possible to produce lutetium oxide nanoparticles with specific morphologies, leading to enhanced selectivity for certain reactions. researchgate.net

Table 1: Hypothetical Data on Catalyst Performance and Regeneration

| Catalyst System | Initial Activity (%) | Activity after 100h (%) | Regeneration Efficiency (%) | Selectivity to Product A (%) |

| Lu₂O₃/Al₂O₃ | 98 | 75 | 95 | 85 |

| Lu₂O₃/SiO₂ | 95 | 70 | 92 | 88 |

| Lu₂O₃-Pd/Al₂O₃ | 99 | 85 | 98 | 92 |

Integration in Ceramic and Glass Formulations

Lutetium compounds, including lutetium carbonate as a precursor to lutetium oxide, are valuable additives in the production of advanced ceramics and specialty glasses. Their incorporation can significantly enhance the final properties of these materials.

Role of this compound in Sintering and Densification of Ceramics

The addition of sintering aids is a common and effective method to reduce the sintering temperature and improve the density of ceramics. tandfonline.comresearchgate.net Lutetium oxide, derived from the thermal decomposition of lutetium carbonate, can act as an effective sintering aid in the fabrication of various ceramic materials, such as alumina (Al₂O₃) and zirconia (ZrO₂). tandfonline.comperiodikos.com.br

During the sintering process, the lutetium oxide can form a liquid phase at a lower temperature than the melting point of the primary ceramic matrix. tandfonline.com This liquid phase facilitates the rearrangement and densification of the ceramic particles, leading to a final product with higher density and improved mechanical properties. The use of lutetium oxide as a sintering aid can also help in controlling the grain growth of the ceramic, which is crucial for achieving fine-grained microstructures with enhanced strength and hardness. researchgate.net

Influence on Optical and Mechanical Properties of Specialty Glasses

Rare-earth ions are widely used to enhance the optical properties of various host glasses for applications in lasers, optical fibers, and other photonic devices. wu.ac.thresearchgate.net Lutetium ions, introduced into the glass matrix via the decomposition of lutetium carbonate during the melting process, can significantly influence the optical and mechanical characteristics of specialty glasses.

The incorporation of lutetium can modify the refractive index and dispersion of the glass. ekb.eg Furthermore, glasses doped with other rare-earth elements can benefit from the presence of lutetium, which can act as a co-dopant to enhance the fluorescence properties of the primary dopant. missouri.eduunavarra.es Mechanically, the addition of lutetium oxide can improve the hardness, chemical durability, and thermal stability of the glass.

Table 2: Hypothetical Data on the Properties of Lutetium-Doped Specialty Glass

| Glass Composition | Refractive Index (at 589 nm) | Hardness (Vickers) | Thermal Expansion Coefficient (x 10⁻⁶/°C) |

| Silicate Glass | 1.52 | 550 | 9.2 |

| Silicate Glass + 1% Lu₂O₃ | 1.54 | 620 | 8.8 |

| Silicate Glass + 3% Lu₂O₃ | 1.57 | 680 | 8.5 |

Development of Transparent Ceramics Utilizing this compound Precursors

Transparent ceramics are advanced materials that combine the optical properties of glass with the superior mechanical and thermal properties of ceramics. Lutetium oxide is a key material in the fabrication of high-performance transparent ceramics. d-nb.info The synthesis of high-purity, nano-sized lutetium oxide powders is a critical first step, and lutetium carbonate often serves as the precursor in this process. d-nb.inforesearchgate.net

The process typically involves the precipitation of a lutetium carbonate precursor, followed by calcination to produce fine lutetium oxide nanoparticles. d-nb.info These nanoparticles are then formed into a green body and sintered at high temperatures under controlled atmospheres, sometimes using techniques like hot isostatic pressing (HIP), to achieve full densification and eliminate porosity, which is essential for transparency. d-nb.inforesearchgate.net Yb:Lu₂O₃ transparent ceramics, for instance, have been successfully fabricated using co-precipitated nanopowders derived from lutetium precursors. d-nb.info

Theoretical and Computational Chemistry of Dilutetium Tricarbonate

First-Principles Calculations for Electronic Structure and Bonding Characteristics

First-principles calculations, rooted in quantum mechanics, are instrumental in elucidating the electronic structure and bonding nature of materials without reliance on empirical data. For lutetium(III) carbonate, these calculations, typically performed using Density Functional Theory (DFT), can predict various properties. The most common oxidation state for lutetium is +3, a characteristic that defines its chemical behavior in compounds. examples.combrainly.com

The bonding in lutetium(III) carbonate is a mix of ionic and covalent interactions. Strong ionic bonds are expected between the lutetium (Lu³⁺) cations and the carbonate (CO₃²⁻) anions. Within the carbonate ions, the carbon and oxygen atoms are linked by strong covalent bonds. First-principles calculations can quantify this charge distribution and the nature of the chemical bonds.

Detailed analysis of the electronic band structure and the density of states (DOS) can reveal the material's electronic properties. For lutetium(III) carbonate, these calculations would likely show a wide bandgap, characteristic of an insulating material. The top of the valence band would be primarily composed of O 2p orbitals from the carbonate groups, while the bottom of the conduction band would be dominated by the empty Lu 5d and 6s orbitals.

Table 1: Hypothetical Data from First-Principles Calculations for Lu₂(CO₃)₃

| Property | Predicted Value/Characteristic | Significance |

| Lattice Parameters | Dependent on crystal structure (e.g., orthorhombic) | Defines the unit cell and crystal symmetry. |

| Formation Energy | Negative value | Indicates thermodynamic stability of the compound. |

| Band Gap | > 4.0 eV | Suggests the material is an electrical insulator. |

| Bader Charges | Lu: ≈ +2.7e, C: ≈ +1.2e, O: ≈ -1.3e | Quantifies the ionic nature of the Lu-O bond and covalent nature of the C-O bond. |

| Bonding | Primarily ionic between Lu³⁺ and CO₃²⁻ | Governs the crystal structure and physical properties. |

Molecular Dynamics Simulations of Lattice Dynamics and Thermal Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of atoms and molecules in a system. For lutetium(III) carbonate, MD simulations can provide insights into its lattice dynamics—the collective vibrations of atoms within the crystal lattice—and its thermal behavior. These simulations can be particularly useful in understanding the mechanisms of thermal decomposition, a key characteristic of metal carbonates. mdpi.com

Experimentally, it is known that the thermal decomposition of lutetium carbonate proceeds through dehydration followed by the loss of carbon dioxide to form lutetium oxide (Lu₂O₃). mdpi.comexamples.com MD simulations can model this process by calculating the atomic trajectories at various temperatures. By analyzing these trajectories, researchers can identify the onset of lattice instabilities and the pathways for the diffusion of water molecules and the dissociation of carbonate ions.

Furthermore, MD simulations can be used to calculate thermodynamic properties such as heat capacity and thermal expansion coefficients. The vibrational frequencies of the lattice (phonons) can also be determined from these simulations, which are crucial for understanding the material's thermal conductivity and its response to temperature changes.

Table 2: Simulated Thermal Properties of Lu₂(CO₃)₃

| Property | Simulation Approach | Information Gained |

| Thermal Decomposition | Ab initio MD | Elucidates the step-by-step mechanism of decomposition into Lu₂O₃. |

| Lattice Vibrations | MD with interatomic potentials | Provides phonon dispersion curves and density of states, revealing vibrational modes. |

| Thermal Expansion | NPT ensemble MD | Calculates the coefficient of thermal expansion from volume changes with temperature. |

| Heat Capacity | NVT ensemble MD | Determines the material's ability to store thermal energy. |

Computational Modeling of Surface Reactivity and Catalytic Pathways

Lutetium compounds, including its carbonate and the oxide derived from it, have shown potential as catalysts in various chemical reactions. examples.comheegermaterials.comamericanelements.com Lutetium oxide nanoparticles, synthesized from a lutetium carbonate precursor, have been investigated as a photocatalyst. researchgate.netresearchgate.netresearchgate.net Computational modeling, particularly using DFT, is essential for understanding the surface reactivity and the mechanisms of catalytic processes.

Surface calculations can identify the most stable crystal facets of lutetium(III) carbonate and the nature of active sites on these surfaces. These active sites could be coordinatively unsaturated lutetium ions or specific arrangements of carbonate groups. By modeling the adsorption of reactant molecules onto these surfaces, researchers can determine the most favorable adsorption geometries and energies.

Furthermore, computational models can map out the entire catalytic cycle for a given reaction. This involves calculating the energy barriers for each elementary step, such as reactant adsorption, bond breaking and formation, and product desorption. The transition states for these steps can be identified, providing a detailed understanding of the reaction mechanism at a molecular level. This knowledge is invaluable for designing more efficient and selective catalysts.

Table 3: Parameters for Computational Modeling of Catalytic Activity

| Parameter | Computational Method | Relevance to Catalysis |

| Surface Energy | DFT Slab Calculations | Determines the most stable and exposed crystal surfaces for catalytic reactions. |

| Adsorption Energy | DFT with van der Waals corrections | Quantifies the strength of interaction between reactant molecules and the catalyst surface. |

| Reaction Energy Profile | Nudged Elastic Band (NEB) Method | Maps the minimum energy path for a reaction, identifying transition states and activation barriers. |

| Electronic Structure of Surfaces | DOS and Charge Density Analysis | Reveals how the electronic properties of the surface facilitate chemical transformations. |

Emerging Research Avenues and Future Directions

Nanostructured Dilutetium Tricarbonate: Synthesis and Enhanced Properties

The transition from bulk materials to nanostructured forms often imparts novel and enhanced properties, a principle that holds true for this compound. Research into the nano-form of this compound is a burgeoning area, with significant potential for technological advancements.

The synthesis of nanostructured materials is a key focus of current research, with an emphasis on controlling the size, shape, and crystallinity of the resulting nanoparticles. mdpi.com For this compound, various synthesis methods are being explored to achieve this level of control. These methods include co-precipitation, hydrothermal synthesis, and microemulsion techniques. mdpi.comsemanticscholar.org The ability to manipulate these parameters is crucial, as the morphology of the nanoparticles can significantly influence their chemical and physical properties. For instance, research has shown that for other rare-earth carbonates, a decrease in ionic radii can lead to gradual changes in the morphologies of the corresponding carbonates. acs.org

Below is an interactive data table summarizing the hypothetical results of different synthesis methods on the morphology of this compound nanoparticles:

Interactive Data Table: Synthesis and Morphology of this compound Nanoparticles| Synthesis Method | Key Parameters | Resulting Morphology | Average Particle Size (nm) |

| Co-precipitation | pH, Temperature, Reactant Concentration | Spherical Nanoparticles | 50-100 |

| Hydrothermal | Temperature, Pressure, Reaction Time | Nanorods | 20-40 (diameter), 100-200 (length) |

| Microemulsion | Surfactant Type, Water-to-Surfactant Ratio | Nanocubes | 30-50 |

To enhance the utility of nanostructured this compound, particularly in biological and catalytic applications, surface modification and functionalization are critical. nih.gov These processes involve altering the surface chemistry of the nanoparticles to improve their stability, dispersibility, and to introduce new functionalities. researchgate.net Common strategies include the coating of nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time in biological systems. researchgate.net Functional groups can also be attached to the surface to target specific molecules or to enhance catalytic activity. The successful surface modification of rare-earth nanoparticles has been confirmed using techniques such as Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

The unique properties of nanocrystalline this compound open the door to a range of novel applications. In the field of catalysis, the high surface-area-to-volume ratio of the nanoparticles could lead to enhanced catalytic efficiency in various chemical reactions. Furthermore, if doped with other lanthanides, these nanoparticles could exhibit interesting luminescence properties, making them suitable for use as biolabels in advanced medical imaging techniques. rsc.orgresearchgate.net The use of rare-earth nanoparticles as precursors for other advanced materials, such as oxides and fluorides, is also a promising area of investigation. rsc.orgresearchgate.net

In-Situ Characterization Techniques for Dynamic Process Monitoring

Understanding the formation and transformation of this compound in real-time is crucial for optimizing its synthesis and application. In-situ characterization techniques allow researchers to observe these processes as they happen, providing valuable insights into reaction kinetics and mechanisms. Techniques such as in-situ X-ray diffraction (XRD) and Raman spectroscopy can be used to monitor the crystallization process of carbonates, revealing the evolution of different phases and structures over time. nih.govacs.orgacs.org This dynamic data is invaluable for developing more efficient and controlled synthesis protocols. For instance, studies on calcium carbonate precipitation have successfully used micro-droplet-based in-situ analysis to observe the transition from amorphous to crystalline states. nih.govacs.org

Sustainable Synthesis and Recycling Strategies for this compound-Related Materials

As the demand for advanced materials like this compound grows, so does the need for sustainable production and lifecycle management. Research is increasingly focused on developing "green" synthesis methods that minimize environmental impact. This includes the use of less hazardous solvents, lower reaction temperatures, and renewable starting materials. acs.orgacs.orgrsc.org

Furthermore, developing effective recycling strategies for products containing this compound is a critical aspect of sustainability. With only about 1% of rare-earth elements being recycled from end-products, there is a significant opportunity for improvement. stanfordmagnets.com Recycling not only reduces waste but also provides a steady supply of valuable rare-earth metals. stanfordmagnets.com Current recycling methods for rare-earth-containing electronics often involve shredding and grinding, followed by pyrometallurgical or hydrometallurgical extraction processes. stanfordmagnets.com Research into more efficient and environmentally friendly recycling techniques, such as acid-free dissolution, is ongoing. sciencefriday.com The European Union's Critical Raw Materials Act aims for 25% of necessary rare-earth materials to be obtained through recycling, highlighting the importance of this research area. europa.eu

Interdisciplinary Approaches Combining Chemistry, Materials Science, and Engineering

The complexity of developing and applying advanced materials like this compound necessitates a collaborative, interdisciplinary approach. psu.eduuu.sersc.org By combining the expertise of chemists, materials scientists, and engineers, researchers can tackle multifaceted challenges. Chemists can focus on designing and synthesizing novel forms of the compound, while materials scientists can characterize its properties and explore its fundamental behavior. wiley.com Engineers can then work on scaling up production processes and designing innovative applications for the material. uu.se This synergistic approach is essential for translating fundamental discoveries in the lab into real-world technologies. psu.edumuroran-it.ac.jp

Q & A

Q. Q1. What are the established methodologies for synthesizing Dicerium tricarbonate in laboratory settings, and how is purity ensured?

Synthesis typically involves controlled reactions between cerium salts and carbonate sources under inert atmospheres to prevent oxidation. For example, precipitation methods using Ce(III) nitrate and ammonium carbonate at pH 8–10 yield Dicerium tricarbonate, but impurities like cerium oxides may form. Purity is validated via IR spectroscopy (to detect carbonate vibrational modes at ~1,400 cm⁻¹) and X-ray diffraction (XRD) for crystallinity . Challenges in isolating analytically pure material, such as decomposition during drying, necessitate iterative recrystallization and thermogravimetric analysis (TGA) to monitor stability .

Q. Q2. Which spectroscopic and structural characterization techniques are critical for confirming Dicerium tricarbonate’s composition?

Key techniques include:

- FT-IR : Identifies symmetric/asymmetric stretching of carbonate ligands (e.g., peaks at 1,080 cm⁻¹ and 1,450 cm⁻¹).

- XRD : Matches lattice parameters against reference data (e.g., monoclinic structures with space group P2₁/c).

- Elemental Analysis : Quantifies Ce:CO₃²⁻ ratios via inductively coupled plasma mass spectrometry (ICP-MS) .

- Thermal Analysis : TGA profiles reveal decomposition temperatures (e.g., CO₂ release at 200–400°C) .

Advanced Research Questions

Q. Q3. How do surface functional groups (e.g., amine, carboxyl) influence the binding kinetics and capacity of Dicerium tricarbonate in aqueous systems?

Binding kinetics depend on electrostatic interactions and ligand charge. For example:

- Amine groups (positively charged at neutral pH) exhibit faster binding due to ionic attraction with negatively charged [Ce(CO₃)₃]³⁻.

- Carboxyl groups (negatively charged) show higher capacity via covalent bonding but slower kinetics due to repulsion with carbonate ligands.

Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd), while X-ray photoelectron spectroscopy (XPS) confirms bond types .

Q. Q4. How does ionic strength affect the solubility of Dicerium tricarbonate in mixed electrolyte solutions?

Solubility decreases with increasing ionic strength due to the "salting-out" effect. For instance, in sodium perchlorate solutions (0.1–2.0 M), solubility drops from 0.090 g/100 mL to <0.01 g/100 mL. Experimental protocols involve:

Q. Q5. How can researchers resolve contradictions in reported binding affinities of Dicerium tricarbonate across studies?

Discrepancies often arise from:

- pH variability : Binding affinity for carboxyl groups peaks at pH 5–6 but declines at higher pH due to ligand deprotonation.

- Competing ions : Phosphate or sulfate ions in solution may form ternary complexes.

Triangulate data using multiple methods (e.g., ITC for thermodynamics, SPR for kinetics) and control ionic composition via chelex-treated buffers .

Methodological and Analytical Considerations

Q. Q6. What experimental designs are recommended for studying Dicerium tricarbonate’s decomposition pathways?

- Controlled atmosphere TGA-MS : Tracks mass loss and CO₂ emission under inert (N₂) vs. oxidative (O₂) conditions.

- Kinetic modeling : Apply the Avrami-Erofeev equation to determine activation energies (Ea) from non-isothermal data.

- In situ XRD : Monitors phase transitions during heating (e.g., CeO₂ formation at >400°C) .

Q. Q7. How should solubility data be statistically analyzed to account for experimental variability?

- Use ANOVA to compare solubility across ionic strengths.

- Apply Grubbs’ test to identify outliers in triplicate measurements.

- Report uncertainties via 95% confidence intervals and validate with Bland-Altman plots .

Safety and Environmental Considerations

Q. Q8. What safety protocols are critical when handling Dicerium tricarbonate in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and N95 masks to prevent inhalation of fine powders.

- Waste disposal : Neutralize acidic residues (pH 7–8) before disposal to prevent CO₂ release.

- Environmental impact : Dicerium tricarbonate is not classified as a PBT (persistent, bioaccumulative, toxic) substance, but cerium ions may bioaccumulate in aquatic systems. Conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.